1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17176420
InChI: InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3
SMILES:
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

CAS No.:

Cat. No.: VC17176420

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate -

Specification

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl 2,3-dihydropyrrole-1,2-dicarboxylate
Standard InChI InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3
Standard InChI Key AZVLZXHTXUIWRZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Table 1: Comparative Molecular Properties

PropertyTarget Compound (2-Ethyl)2-Methyl Analog (CAS: 202477-57-4) 2-Methyl-2,5-Dihydro Analog (CAS: 292825-83-3)
Molecular FormulaC₁₃H₂₁NO₄C₁₁H₁₇NO₄C₁₂H₁₉NO₄
Molecular Weight (g/mol)255.31 (calculated)227.26241.28
XLogP3-AA~2.1 (estimated)1.5Not reported
Rotatable Bonds545

The ethyl substitution at the 2-position increases molecular weight and hydrophobicity compared to methyl analogs, influencing solubility and reactivity .

Stereochemistry and Conformation

The dihydropyrrole ring introduces partial saturation, reducing aromaticity and enhancing flexibility. The tert-butyl and ethyl ester groups adopt equatorial positions to minimize steric strain, as observed in 3D conformer models of related compounds .

Synthesis and Reactivity

Key Reactions

  • Hydrolysis: The ethyl ester undergoes saponification to yield carboxylic acids, pivotal for further functionalization .

  • Ring-Opening Metathesis: The dihydropyrrole ring participates in olefin metathesis, enabling access to polycyclic architectures .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s structure aligns with intermediates used in peptidomimetics and protease inhibitors. For example, Boc-protected proline analogs (e.g., Boc-3,4-dehydro-L-proline methyl ester) are precursors to antiviral agents .

Precautionary MeasureApplication
Personal Protective EquipmentGloves, lab coat, eye protection
VentilationFume hood or local exhaust
StorageCool, dry place away from oxidizers

Related Compounds and Derivatives

Structural Analogs

  • (S)-1-tert-Butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS: 178172-26-4): Chiral variant used in asymmetric synthesis.

  • Boc-3,4-dehydro-L-proline methyl ester (CAS: 202477-57-4): Key intermediate in peptide modification .

Industrial Relevance

Derivatives of this compound are patented for applications in:

  • Polymer Chemistry: As monomers for conductive polymers .

  • Agrochemicals: Building blocks for herbicides and fungicides .

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